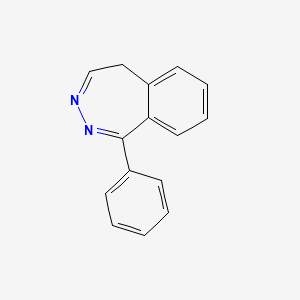

1-Phenyl-5H-2,3-benzodiazepine

Description

Structure

3D Structure

Properties

CAS No. |

52095-33-7 |

|---|---|

Molecular Formula |

C15H12N2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

1-phenyl-5H-2,3-benzodiazepine |

InChI |

InChI=1S/C15H12N2/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-17-15/h1-9,11H,10H2 |

InChI Key |

WILNOIOLIOTRJX-UHFFFAOYSA-N |

Canonical SMILES |

C1C=NN=C(C2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2,3-Benzodiazepine Core Structures

The construction of the 2,3-benzodiazepine framework has been approached through several classical and contemporary synthetic strategies. These foundational methods provide the basis for the synthesis of a wide array of derivatives, including the title compound.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, and the 2,3-benzodiazepine core is no exception. A primary and widely utilized approach involves the reaction of a 1,2-dicarbonyl compound with hydrazine (B178648) or its derivatives. This method offers a direct route to the diazepine (B8756704) ring.

A common strategy employs the condensation of ortho-acylbenzophenones or related 1,5-dicarbonyl precursors with hydrazine hydrate (B1144303). The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to furnish the seven-membered diazepine ring. The versatility of this method lies in the accessibility of various substituted 1,5-dicarbonyl compounds, allowing for the introduction of different substituents on the benzodiazepine (B76468) core. For instance, the synthesis of various 1-aryl-2,3-benzodiazepines has been achieved through this pathway. researchgate.net

The reaction conditions for these cyclocondensations can vary, often employing refluxing solvents such as ethanol (B145695) or butanol, sometimes in the presence of an acid or base catalyst to facilitate the reaction.

Ring Expansion Reactions

While less common for the synthesis of 2,3-benzodiazepines compared to their 1,4- and 1,5-isomers, ring expansion reactions represent a potential, albeit less explored, synthetic avenue. These methods typically involve the rearrangement of a smaller heterocyclic ring to form the seven-membered diazepine system.

One conceptual approach involves the expansion of a six-membered nitrogen-containing heterocycle. For example, the reaction of certain substituted isoquinoline (B145761) or phthalazine (B143731) derivatives could potentially undergo ring expansion to yield the 2,3-benzodiazepine skeleton. However, specific examples leading directly to the 1-phenyl-5H-2,3-benzodiazepine are not prominently featured in the current literature, suggesting this remains a challenging transformation for this particular isomer.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their efficiency in constructing complex molecules in a single step from three or more starting materials. While the application of MCRs to the synthesis of 1,4- and 1,5-benzodiazepines is well-documented, their use for the direct construction of the 2,3-benzodiazepine core is less prevalent.

Nevertheless, MCRs can be strategically employed to generate key intermediates that can then be cyclized to form the desired 2,3-benzodiazepine ring. For instance, an Ugi or Passerini reaction could be designed to assemble a precursor containing the necessary functionalities for a subsequent cyclization to the diazepine system. The Ugi four-component condensation, in particular, is known for its ability to generate diverse bis-amide products from an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. nih.govnih.gov By carefully selecting the starting materials, a linear precursor amenable to cyclization into a 2,3-benzodiazepine could be envisioned.

Advanced and Novel Synthetic Approaches for this compound and Derivatives

The quest for more efficient and selective synthetic methods has led to the development of advanced strategies, with a particular emphasis on transition metal catalysis. These modern techniques offer new possibilities for the construction of the this compound scaffold.

Transition Metal-Catalyzed Methodologies

Transition metal catalysis has revolutionized organic synthesis, and the construction of benzodiazepine rings has benefited significantly from these developments. Palladium-catalyzed reactions, in particular, have proven to be highly versatile.

Palladium-catalyzed reactions offer a powerful and efficient means to construct the 2,3-benzodiazepine ring system. mdpi.com These methods often proceed under mild conditions and exhibit high functional group tolerance.

A notable palladium-catalyzed approach involves the [5+2] annulation of N-arylhydrazones with alkynes. mdpi.com This reaction, catalyzed by palladium acetate (B1210297) with a copper(II) acetate oxidant, allows for the formation of the seven-membered diazepine ring through a metal-catalyzed C-H activation pathway. While this provides a general route to benzo[d] researchgate.netbohrium.comdiazepines, the specific synthesis of this compound would depend on the appropriate choice of starting N-arylhydrazone and alkyne.

Another strategy involves the palladium-catalyzed hydrogenation of 2,3-benzodiazepin-1-ones. nih.gov This method allows for the reduction of the C=N bond within the diazepine ring, leading to the formation of tetrahydro-2,3-benzodiazepin-1-ones. While this is a modification of a pre-formed ring, it highlights the utility of palladium catalysis in the chemistry of 2,3-benzodiazepines.

A review of palladium-catalyzed benzodiazepine synthesis highlights various strategies, including intramolecular Buchwald-Hartwig amination and C-H arylation, which are powerful tools for forming the diazepine ring. mdpi.com Although many examples focus on 1,4- and 1,5-benzodiazepines, the principles can be adapted for the synthesis of 2,3-isomers. For instance, a suitably functionalized precursor could undergo an intramolecular palladium-catalyzed C-N bond formation to yield the this compound core.

Table 1: Summary of Synthetic Methodologies for 2,3-Benzodiazepine Core Structures

| Synthetic Methodology | General Description | Key Starting Materials | Relevant Findings and Citations |

| Cyclocondensation Reactions | Condensation of a 1,5-dicarbonyl compound with hydrazine. | ortho-Acylbenzophenones, Hydrazine hydrate | A direct and versatile method for forming the diazepine ring. researchgate.net |

| Ring Expansion Reactions | Rearrangement of a smaller heterocyclic ring to form the diazepine. | Substituted isoquinolines or phthalazines (conceptual) | Less common for 2,3-benzodiazepines compared to other isomers. |

| Multicomponent Reactions | One-pot synthesis from three or more starting materials. | Amine, Carbonyl, Carboxylic acid, Isocyanide (e.g., Ugi reaction) | Primarily used to form precursors for subsequent cyclization. nih.govnih.gov |

| Palladium-Catalyzed Cyclizations | Transition metal-catalyzed formation of the diazepine ring. | N-arylhydrazones, Alkynes; Substituted benzodiazepinones | Efficient and mild methods, including [5+2] annulation and hydrogenation. mdpi.comnih.gov |

Rhodium(III)-Catalyzed C-H Functionalization and Annulation

A notable and efficient method for the synthesis of 2,3-benzodiazepines involves a Rhodium(III)-catalyzed C-H activation and annulation strategy. acs.orgacs.org This approach utilizes N-Boc hydrazones and diazoketoesters as substrates. acs.orgacs.org The reaction is characterized by the retention of the C=N and N-N bonds and the selective cleavage of the N-Boc protecting group. acs.orgacs.org This redox-neutral process, often employing a [Cp*RhCl2]2 catalyst in combination with an acidic additive like acetic acid, provides a direct route to the 2,3-benzodiazepine core. acs.org The reaction conditions can be optimized by adjusting the solvent and temperature, with trifluoroethanol (TFE) and temperatures around 80°C proving effective. acs.org This method is significant as it represents the first synthesis of 2,3-benzodiazepines through C-H functionalization. acs.org

The proposed mechanism involves the coordination of the N-Boc hydrazone to the Rh(III) catalyst, followed by C-H bond activation to form a rhodacycle intermediate. acs.org Subsequent coordination of the diazoketoester, 1,1-migratory insertion, and protodemetalation lead to the final 2,3-benzodiazepine product and regeneration of the Rh(III) catalyst. acs.org

Aryne-Based Cycloaddition Reactions

The synthesis of 2,3-benzodiazepines can also be accomplished through reactions involving aryne intermediates. researchgate.netresearchgate.net In this two-step or one-pot process, an aryne precursor, such as a 2-(trimethylsilyl)aryl triflate, reacts with a β-diketone in the presence of a fluoride (B91410) source like cesium fluoride (CsF). researchgate.netresearchgate.net This initial reaction forms an ortho-substituted benzophenone. researchgate.netresearchgate.net Subsequent treatment of this intermediate with hydrazine hydrate leads to the formation of the 2,3-benzodiazepine ring system in moderate yields. researchgate.netresearchgate.net

This methodology has been successfully applied to the synthesis of biologically active 2,3-benzodiazepines. researchgate.net The generation of the aryne intermediate from o-(trimethylsilyl)aryl triflates provides a convenient way to construct two new sigma bonds on the benzene (B151609) ring. researchgate.net

Phosphate-Assisted Acylation-Hydrazine Cyclization Protocols

A one-pot, two-step methodology for synthesizing 2,3-benzodiazepines and their analogs has been developed utilizing a phosphate-assisted acylation reaction followed by hydrazine cyclization. rsc.orgrsc.org This method involves the reaction of a 1-arylpropan-2-one with a carboxylic acid, facilitated by a phosphate-based reagent, to form an acylated intermediate. rsc.orgrsc.org This is then cyclized with hydrazine to yield the 2,3-benzodiazepine structure. rsc.orgrsc.org

A key feature of this protocol is its tolerance of unprotected amino groups. rsc.orgrsc.org This allows for the direct synthesis of 2,3-benzodiazepines bearing functionalities like a p-aminophenyl group at the 1-position, which is considered important for bioactivity. rsc.orgrsc.org The regioselectivity of the initial acylation step is significantly influenced by the substitution pattern on the benzene ring of the 1-arylpropan-2-one, with 3,4-dimethoxy or at least a 3-methoxy group being crucial for high regioselectivity. rsc.orgrsc.org

Reactions Involving Selenopyrylium (B14756774) Salts

While direct reactions involving selenopyrylium salts for the synthesis of this compound are not extensively detailed in the provided context, the synthesis of various nitrogen, oxygen, sulfur, and selenium-containing heterocycles from aryne intermediates has been reviewed, suggesting the potential for such transformations. researchgate.net

Regioselectivity and Stereoselectivity in 2,3-Benzodiazepine Synthesis

The regioselectivity in the synthesis of 2,3-benzodiazepines is a critical aspect, particularly in methods like the phosphate-assisted acylation-hydrazine cyclization protocol. In this method, the presence of methoxy (B1213986) groups on the aromatic ring of the 1-arylpropan-2-one starting material plays a crucial role in directing the acylation to the desired position, thus ensuring high regioselectivity. rsc.orgrsc.org Specifically, a 3,4-dimethoxy or a 3-methoxy substitution pattern is important for achieving this control. rsc.orgrsc.org

In the context of 1,5-benzodiazepines, which are structurally related to the 2,3-isomers, studies on tandem cyclization/transfer hydrogenation reactions have demonstrated the potential for achieving high diastereoselectivity and enantioselectivity. acs.org While this specific study focuses on 2,3-disubstituted 1,5-benzodiazepines, it highlights the possibility of controlling stereochemistry in the broader benzodiazepine class through chiral catalysis. acs.org

Chemical Transformations and Reactivity Profiles of the 5H-2,3-Benzodiazepine Core

The 5H-2,3-benzodiazepine core exhibits a unique reactivity profile, particularly in acylation reactions, which can lead to interesting molecular rearrangements.

Acylation Reactions and Rearrangements

The acylation of 4-phenyl-5H-2,3-benzodiazepine presents a different reactivity pattern compared to other 2,3-benzodiazepines that have a hydrogen or methyl group at the 4-position. rsc.org While the latter typically undergo acylation at the N-3 position, the 4-phenyl derivative is acylated at the N-2 position when treated with acetic anhydride. rsc.orgpsu.edu This leads to the formation of an iminium acetate intermediate. rsc.orgpsu.edu

This reactive intermediate can then be trapped with various nucleophiles. For instance, reaction with alcohols or thiols yields 1-alkoxy or 1-thioalkoxy derivatives in high yield. rsc.orgpsu.edu Furthermore, treatment of the iminium acetate with hydrogen chloride can induce a rearrangement to form an isoquinoline N-imide. rsc.orgpsu.edu

When acyl halides are used as the acylating agents in solvents like benzene or toluene, the reaction of 4-phenyl-5H-2,3-benzodiazepine can proceed via two different pathways. rsc.org One pathway leads to the formation of 2-acylamino-3-phenylisoquinolinium chlorides. rsc.org The other pathway results in the formation of acylated dimers, along with the benzodiazepine hydrochloride. rsc.org The course of the reaction is dependent on the nature of the acylating reagent, the order of addition, and the reaction temperature. rsc.org In a different solvent system, such as pyridine (B92270), acylation with acyl chlorides follows a path similar to that of acetic anhydride, allowing for the preparation of 1-alkoxy-2-benzoyl derivatives. rsc.org

Reduction of C=N Bonds

The reduction of the endocyclic C=N imine bond is a key transformation in the synthesis of saturated or partially saturated 2,3-benzodiazepine derivatives. This modification from an sp²-hybridized carbon to an sp³-hybridized carbon significantly alters the three-dimensional structure of the molecule, which can have a profound impact on its biological activity. Research has explored various reducing agents and conditions to achieve this transformation efficiently.

One approach involves the use of hydride-based reducing agents. For instance, the reduction of the C(4)=N(3) double bond in 4-aryl-2,5-dihydro-1H-2,3-benzodiazepin-1-ones has been investigated. The use of sodium cyanoborohydride (NaBH₃CN) in methanol (B129727) was found to selectively reduce the imine bond, affording the corresponding 4-aryl-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one in a 40% yield. nih.gov However, other borohydride (B1222165) reagents proved less effective; sodium borohydride (NaBH₄) resulted in the recovery of the starting material, while tris(methoxy)sodium borohydride led to a complex mixture of products. nih.gov

A more efficient and simpler method for the reduction of the C=N bond in 2,3-benzodiazepin-1-ones is through palladium-catalyzed hydrogenation. nih.gov This method provides high yields and operates under mild conditions. The reaction is typically carried out using 10% palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere at room temperature. nih.gov To improve the solubility of the benzodiazepine substrates, the reaction is performed in methanol with the addition of aqueous hydrochloric acid. nih.gov This catalytic hydrogenation method has been shown to be highly effective, leading to the desired tetrahydro-2,3-benzodiazepin-1-ones in yields ranging from 80% to 90%. nih.gov

Cycloaddition Reactions with Diazocompounds

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In particular, the [3+2] cycloaddition of diazo compounds is a well-established method for synthesizing five-membered nitrogen-containing heterocycles such as pyrazoles and triazoles. researchgate.netrsc.org This reaction typically involves the 1,3-dipolar character of the diazo compound reacting with a dipolarophile, such as an alkene or alkyne. researchgate.net

However, the application of cycloaddition reactions involving diazocompounds for the direct synthesis of the seven-membered 2,3-benzodiazepine ring system is not a widely reported or established methodology in the chemical literature. The common reactivity patterns of diazo compounds favor the formation of five-membered rings through [3+2] cycloadditions. orgsyn.org For example, the reaction of benzynes with diazo compounds consistently leads to the formation of indazoles, which are benzofused pyrazoles. orgsyn.org

Theoretical and experimental studies on 1,3-dipolar cycloadditions show that diazo compounds react readily with various double and triple bonds to form five-membered heterocyclic rings. researchgate.net The construction of a seven-membered ring like the 2,3-benzodiazepine core would necessitate a different mode of cycloaddition, such as a [5+2] or [4+3] cycloaddition. While such reactions are known in organic chemistry, their specific application using a diazo compound as a precursor for the 2,3-benzodiazepine skeleton is not prominently documented. Synthetic routes to 2,3-benzodiazepines more commonly involve condensation reactions, such as the reaction of 1,5-dicarbonyl compounds with hydrazine. nih.gov

Therefore, while cycloadditions with diazocompounds are a cornerstone for synthesizing many heterocyclic structures, this specific strategy does not appear to be a conventional pathway for accessing the this compound framework.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Characterization for Elucidating Novel Structural Features

Spectroscopic methods are fundamental in confirming the identity and elucidating the detailed structural features of novel heterocyclic compounds.

For another derivative, 7,8-(Ethylenedioxy)-1-(2-fluoro-4-nitrophenyl)-3,5-dihydro-4H-2,3-benzodiazepin-4-one, the ¹³C NMR spectrum identified the amide carbonyl carbon at δ 171.2 ppm and the phenyl-substituted carbon of the diazepine (B8756704) ring at δ 158.2 ppm. mdpi.com Such data are crucial for confirming the successful synthesis and for studying the electronic environment of the core structure. Variable-temperature NMR studies on benzodiazepine (B76468) analogues are often employed to investigate the energy barriers associated with ring inversion, a key aspect of their conformational dynamics. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for 2,3-Benzodiazepine Derivatives Data sourced from related, not identical, compounds to illustrate typical chemical shifts.

| Compound | Nucleus | Chemical Shift (δ ppm) | Assignment | Reference |

|---|---|---|---|---|

| 4-(4'-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-2,3-benzodiazepin-1-one | ¹H | 2.86-4.27 (m) | CH₂ and CH protons in diazepine ring | nih.gov |

| ¹H | 5.37 (m) | NH | nih.gov | |

| ¹³C | 174.46 | C=O | nih.gov | |

| 7,8-(Ethylenedioxy)-1-(2-fluoro-4-nitrophenyl)-3,5-dihydro-4H-2,3-benzodiazepin-4-one | ¹³C | 171.2 | Amide C=O | mdpi.com |

| ¹³C | 158.2 | C1 (Aryl-substituted) | mdpi.com |

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For the 2,3-benzodiazepine scaffold, key vibrational bands are expected for the C=N imine, aromatic C=C, and N-H groups. In a synthesized derivative, 7,8-(Ethylenedioxy)-1-(2-fluoro-4-nitrophenyl)-3,5-dihydro-4H-2,3-benzodiazepin-4-one, characteristic IR absorption bands were observed at 1655 cm⁻¹ for the amide carbonyl (C=O) stretching and 3324 cm⁻¹ for the N-H stretching. mdpi.com For the target molecule, 1-Phenyl-5H-2,3-benzodiazepine, one would anticipate strong bands corresponding to the C=N stretching of the imine group, typically in the 1650-1550 cm⁻¹ region, and bands for the aromatic rings.

X-ray Crystallographic Analysis for Solid-State Molecular Geometry

X-ray crystallography provides unambiguous proof of molecular structure and detailed geometric parameters in the solid state. While the crystal structure for this compound has not been reported, the structure of its close analogue, 1-Phenyl-3H-2,3-benzodiazepin-4(5H)-one , has been determined. researchgate.netnih.gov

Table 2: Crystallographic Data for 1-Phenyl-3H-2,3-benzodiazepin-4(5H)-one

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₅H₁₂N₂O | researchgate.netnih.gov |

| Molecular Weight | 236.27 g/mol | researchgate.netnih.gov |

| Crystal System | Orthorhombic | researchgate.netnih.gov |

| Space Group | P2₁2₁2₁ | researchgate.net |

| a (Å) | 5.4718 (1) | researchgate.netnih.gov |

| b (Å) | 8.4020 (1) | researchgate.netnih.gov |

| c (Å) | 26.3250 (5) | researchgate.netnih.gov |

| V (ų) | 1210.27 (4) | researchgate.netnih.gov |

| Z | 4 | researchgate.netnih.gov |

| Conformation | Boat-shaped | researchgate.netnih.gov |

Conformational Preferences and Ring Inversion Studies

The seven-membered diazepine ring is inherently flexible and can exist in various conformations, such as boat, chair, and twist-boat forms. As established by the X-ray analysis of 1-Phenyl-3H-2,3-benzodiazepin-4(5H)-one , the boat conformation is a stable form for this class of compounds in the solid state. researchgate.netnih.govnih.gov

In solution, benzodiazepines typically exist in a dynamic equilibrium between two rapidly interconverting enantiomeric conformers. researchgate.net The energy barrier to this ring inversion is generally low, allowing for rapid flipping at room temperature. Theoretical studies on related 1,4-benzodiazepine (B1214927) systems indicate that while different analogues share similar low-energy conformations, their interaction with receptors is governed by electronic properties rather than a single rigid conformation. nih.gov For the 2,3-benzodiazepine scaffold, the boat-like conformation appears to be a significant preference, influencing the spatial orientation of the phenyl substituent.

Molecular Chirality and Stereochemical Investigations

Even in the absence of a traditional stereogenic carbon atom, benzodiazepines can exhibit chirality due to the non-planar nature of the seven-membered ring. researchgate.net This conformational chirality means the molecule and its mirror image are non-superimposable. This phenomenon has been explored in 2,3-benzodiazepine derivatives.

A study on 3,5-dihydro-5-methyl-7,8-methylenedioxy-4H-2,3-benzodiazepin-4-one describes the synthesis of the racemic mixture and its subsequent separation into distinct enantiomers using chiral High-Performance Liquid Chromatography (HPLC). nih.gov The absolute configuration of the separated enantiomers was assigned, and it was found that the biological activity was highly stereoselective, with the (5S)-(-) enantiomer being significantly more potent than the (5R)-(+) enantiomer. nih.gov This underscores the importance of stereochemistry in the biological action of 2,3-benzodiazepines, as the different spatial arrangements of the enantiomers lead to different interactions at their target receptors.

Mechanistic Investigations in Molecular Pharmacology

Ligand-Receptor Interactions at Non-GABAergic Binding Sites

A defining characteristic of 1-Phenyl-5H-2,3-benzodiazepine and its derivatives is their activity at non-GABAergic binding sites, particularly their interaction with glutamate (B1630785) receptors. wikipedia.org This sets them apart from classical benzodiazepines, which exert their effects by enhancing the action of the inhibitory neurotransmitter GABA. nih.govnih.gov

Unique Binding Sites in the Central Nervous System (e.g., Basal Ganglia)

While the primary focus has been on AMPA receptors, the distribution of binding sites for 2,3-benzodiazepines extends to various regions of the central nervous system. The basal ganglia, a group of subcortical nuclei crucial for motor control and other functions, represent an area with notable binding. The expression of different AMPA receptor subunits varies across brain regions, which could influence the effects of 2,3-benzodiazepines in specific neural circuits. abcam.com

The striatum, a key component of the basal ganglia, shows strong expression of the α5 GABA-A receptor subunit, which has been implicated in reward processes. nih.gov Although this compound acts on AMPA receptors, the modulation of glutamatergic transmission in these regions can have significant functional consequences.

Modulation of Intracellular Signaling Pathways

The interaction of this compound with its target receptors initiates a cascade of events that modulate intracellular signaling pathways. This modulation is central to its pharmacological effects.

Opioid Signal Transduction Involvement

An intriguing aspect of benzodiazepine (B76468) pharmacology is its interaction with the opioid system. While classical benzodiazepines act on GABA-A receptors, their concurrent use with opioids is known to have significant clinical implications, primarily due to the combined central nervous system depressant effects. nih.govnih.govfda.gov Both opioids and benzodiazepines can cause sedation and respiratory depression. nih.gov

The mechanism of this interaction involves the modulation of neuronal activity. Opioid receptors, which are G protein-coupled receptors, can inhibit neuronal firing by activating potassium channels and inhibiting calcium channels. nih.govnih.govyoutube.com Benzodiazepines, by enhancing GABAergic inhibition, also reduce neuronal excitability. youtube.comyoutube.com The combined effect of these two classes of drugs can lead to a profound depression of the central nervous system.

While the primary target of this compound is the AMPA receptor, the modulation of glutamatergic signaling can indirectly influence opioid pathways. Glutamatergic and opioid systems are intricately linked in various brain regions, including those involved in pain and reward. taylorandfrancis.com Therefore, the antagonism of AMPA receptors by this compound could potentially alter the signaling cascades initiated by opioid receptor activation. However, the direct involvement of this compound in opioid signal transduction requires further investigation.

Protein Phosphorylation Alterations

The mechanism of action for 2,3-benzodiazepines involves the modulation of intracellular signaling pathways that can lead to alterations in protein phosphorylation. This process is a downstream consequence of the primary action of these compounds, which includes the inhibition of phosphodiesterase (PDE) enzymes.

By inhibiting PDEs, these compounds increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov cAMP is a crucial second messenger that activates various effector proteins, most notably cAMP-dependent protein kinase (PKA). nih.govnih.gov Activated PKA can then phosphorylate or dephosphorylate numerous protein substrates within the cell. nih.gov This alteration of protein phosphorylation is a key step in the signal transduction cascade that underlies the pharmacological effects of 2,3-benzodiazepines. The phosphorylation of GABA-A receptors by protein kinases is also a known mechanism for modifying receptor sensitivity and function, which can be affected by changes in the intracellular environment. nih.gov

Inhibition of Brain cAMP-Phosphodiesterase Activity

A primary and defining mechanism of action for certain 2,3-benzodiazepines, such as the representative compound Tofisopam, is the selective inhibition of cyclic nucleotide phosphodiesterases (PDEs). drugbank.comdrugbank.comnih.gov PDEs are a superfamily of enzymes responsible for the degradation of the second messengers cAMP and cGMP, thereby regulating their concentration and signaling within the cell. nih.govfrontiersin.orgrutgers.edu

Tofisopam has been identified as an isoenzyme-selective inhibitor of PDEs, demonstrating varied affinity for different subtypes. drugbank.comdrugbank.comnih.gov This targeted inhibition leads to an increase in intracellular cAMP levels, which in turn mediates the compound's anxiolytic effects without inducing sedation. drugbank.com Research has quantified the inhibitory potency of Tofisopam against several PDE isoenzymes, highlighting its preference for PDE-4 and PDE-10. drugbank.comdrugbank.comnih.govspringermedizin.deresearchgate.net

| PDE Isoenzyme | IC₅₀ (μM) | Reference |

|---|---|---|

| PDE-4A1 | 0.42 | drugbank.comdrugbank.comnih.govspringermedizin.de |

| PDE-10A1 | 0.92 | drugbank.comdrugbank.comnih.govspringermedizin.de |

| PDE-3 | 1.98 | drugbank.comdrugbank.comnih.govspringermedizin.de |

| PDE-2A3 | 2.11 | drugbank.comdrugbank.comnih.govspringermedizin.de |

Structure Activity Relationship Sar Studies

Impact of Phenyl Ring Substitutions on Molecular Interactions

The substituent at the 5-position of the benzodiazepine (B76468) core, typically a phenyl ring, plays a crucial role in receptor affinity and activity. egpat.com Modifications to this ring can significantly alter the compound's electronic and steric properties, thereby influencing its binding orientation and strength within the receptor pocket.

The nature and position of substituents on the 5-phenyl ring are critical determinants of pharmacological activity. Generally, electron-withdrawing groups in specific positions enhance the binding affinity.

Halogenation: The introduction of halogen atoms (F, Cl, Br) at the ortho (2') or di-ortho positions of the phenyl ring is often associated with increased activity. egpat.com This enhancement is attributed to favorable steric and electronic interactions with the receptor. For instance, theoretical studies on 1,4-benzodiazepines suggest that a 2'-chloro substituent enhances interactions with the receptor's cationic sites, particularly when the phenyl ring is rotated. nih.gov Conversely, substitution at the para (4') position tends to decrease activity, suggesting steric hindrance or an unfavorable electronic influence at this position. egpat.comquora.com

Methoxy (B1213986) and Amino Groups: The introduction of electron-donating groups like methoxy or amino groups can have varied effects depending on their position. While specific data for 2,3-benzodiazepines is limited, in related heterocyclic systems, such substitutions are known to alter the compound's basicity and lipophilicity, which are key pharmacokinetic parameters. nih.gov For example, in pyrrolo[2,1-c] nih.govnih.govbenzodiazepines, the introduction of a methoxy group is a key feature of the natural product DC-81, and modifications to this substitution pattern were found to influence stability and cytotoxicity. nih.gov

The following table summarizes the general effects of phenyl ring substitutions based on studies of benzodiazepine analogs.

| Substituent Position | Type of Substituent | General Effect on Activity | Citation |

| Ortho (2') | Electron-withdrawing (e.g., Cl, F) | Increased | egpat.comnih.gov |

| Di-ortho (2', 6') | Electron-withdrawing | Increased | egpat.com |

| Para (4') | Electron-withdrawing (e.g., Br) | Decreased or less active | egpat.comchemisgroup.us |

| Para (4') | General | Sterically unfavorable | quora.com |

Aromaticity is a key feature for high-affinity binding. The phenyl group at the 5-position is considered optimal for activity, contributing to the necessary hydrophobic and aromatic interactions within the receptor. egpat.comresearchgate.net

Aromatic Ring Replacement: Replacing the 5-phenyl ring with other aromatic heterocycles, such as thienyl or furyl groups, generally results in decreased potency. chemisgroup.us This suggests that the specific electronic distribution and size of the phenyl ring are well-suited for the receptor's binding pocket.

Fused Ring (A-Ring) Modifications: Modifications to the fused benzene (B151609) ring (Ring A) of the benzodiazepine nucleus also impact activity. The presence of an electron-withdrawing group at the 7-position is a hallmark of many potent benzodiazepines. egpat.comyoutube.com Replacing the A-ring with a pyridine (B92270) ring to create pyridodiazepines results in compounds where the aromaticity and electronic properties are significantly altered. nih.gov Studies on these A-ring modified analogs have shown that these changes can influence DNA binding affinity and cytotoxicity in related compounds, underscoring the importance of the electronic character of this part of the molecule. nih.govnih.gov

Influence of Diazepine (B8756704) Ring Modifications on Receptor Binding

The seven-membered diazepine ring (Ring B) is the core of the benzodiazepine structure. Its conformation, degree of saturation, and substitution pattern are critical for proper orientation and interaction with the GABA-A receptor.

The level of unsaturation in the diazepine ring affects its conformation. The seven-membered ring in benzodiazepines is not planar and typically adopts a boat-like or twist-chair conformation. nih.gov

4,5-Unsaturation: An imine double bond between the 4th and 5th positions is a common feature in many active benzodiazepines. egpat.comyoutube.com Saturation of this double bond, leading to a dihydro-benzodiazepine, generally reduces activity. youtube.com This suggests that the specific geometry conferred by the sp2-hybridized atoms is important for optimal receptor fit.

Hydrogenation: In related heterocyclic systems, the hydrogenation of a double bond within a linker region has been shown to eliminate antiproliferative activity, highlighting the conformational importance of unsaturation. nih.gov

Substitutions at various atoms within the diazepine ring can fine-tune the pharmacological profile of benzodiazepine derivatives.

Nitrogen Substitutions: In 1,4-benzodiazepines, a small alkyl group at the N1 position is considered optimal for activity. egpat.comyoutube.com Larger groups can decrease activity. The enzyme AsqJ is known to act on N4-methylated benzodiazepines, indicating that substitution at this nitrogen is tolerated and can lead to further metabolic transformations. wikipedia.org

Carbon Substitutions: A keto group at the C2 position is considered essential for the activity of 1,4-benzodiazepines. egpat.comyoutube.com This group acts as a hydrogen bond acceptor, a key interaction highlighted in QSAR models. nih.govresearchgate.net The introduction of a hydroxyl group at the C3 position generally leads to compounds with a shorter duration of action due to increased polarity and faster metabolic clearance. egpat.comyoutube.com

The table below outlines the impact of substitutions on the diazepine ring, primarily based on data from the more extensively studied 1,4-benzodiazepines, which provides a model for the 2,3-isomer.

| Position | Substitution | General Effect on Activity/Properties | Citation |

| N-Alkyl | Small alkyl group (e.g., methyl) | Optimal for activity | egpat.comyoutube.com |

| C2-Keto | Carbonyl group (C=O) | Essential for activity (acts as H-bond acceptor) | egpat.comyoutube.com |

| C3-Hydroxyl | Hydroxyl group (-OH) | Increases polarity, leads to shorter duration of action | egpat.comyoutube.com |

| C4=C5 Bond | Saturation (reduction) | Reduces activity | youtube.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2,3-Benzodiazepines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been conducted on benzodiazepines to predict their binding affinity for the GABA-A receptor and to identify the key molecular features driving this interaction. nih.govresearchgate.netherts.ac.uk

A typical QSAR model for benzodiazepines might identify the following factors as crucial for high binding affinity:

The presence of two hydrogen bond acceptors.

The presence of two aromatic rings.

A hydrophobic group. nih.govresearchgate.net

These models are developed by analyzing a set of compounds with known binding values and using statistical methods like partial least squares to create a predictive equation. nih.gov For a set of 69 benzodiazepines, a QSAR model was developed that showed a high correlation (R² value of 0.90) between the structural features and the experimental binding data. nih.govresearchgate.net The predictive power of such models is validated using a test set of compounds, with an acceptable model having an r² value greater than 0.5. nih.gov

Key molecular descriptors that are often found to be significant in benzodiazepine QSAR models include:

| Descriptor Category | Example Descriptors | Significance | Citation |

| Electronic | Electrostatic potential, partial charges | Governs interactions with charged/polar receptor residues. | nih.gov |

| Steric/Topological | Molecular shape, KierFlex (flexibility) | Defines the required size and conformation for the binding pocket. | nih.gov |

| Lipophilicity | SlogP_VSA7, h_log_pbo | Relates to the ability to cross membranes and interact with hydrophobic pockets. | nih.gov |

| Hydrogen Bonding | vsa_pol (polar surface area) | Identifies key hydrogen bond donor/acceptor interactions. | nih.gov |

These QSAR studies provide a powerful tool for predicting the activity of new or uncharacterized benzodiazepine derivatives, aiding in the rapid assessment of novel psychoactive substances. nih.govherts.ac.ukresearchgate.net

Stereochemical Implications in Receptor Recognition and Functional Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological receptors. For 2,3-benzodiazepines, including 1-Phenyl-5H-2,3-benzodiazepine and its analogs, the specific spatial orientation of substituents can profoundly influence both binding affinity and functional activity at their target receptors. This is because receptors themselves are chiral macromolecules, and thus can differentiate between stereoisomers of a ligand.

Research into the structure-activity relationships (SAR) of 2,3-benzodiazepines has revealed that the non-planar, seven-membered diazepine ring can exist in different chiral conformations. rndsystems.com Even in the absence of a stereogenic carbon atom, the molecule can be chiral due to this conformational asymmetry. rndsystems.com The introduction of a substituent, such as a phenyl group at position 1, further emphasizes the importance of stereochemistry in receptor recognition.

Studies on various benzodiazepine derivatives have consistently demonstrated that enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological profiles. This stereoselectivity is a key factor in the development of more potent and specific therapeutic agents.

Detailed Research Findings

Investigations into chiral benzodiazepines have provided detailed insights into how stereochemistry governs their interactions with both GABA-A and AMPA receptors.

For benzodiazepines that target the GABA-A receptor, the stereochemistry at position 3 of the diazepine ring has been shown to be a crucial factor. In a study involving three pairs of stereoisomers with a chiral methyl group at this position, it was found that the S isomers generally displayed higher binding affinities compared to their R counterparts. acs.orgnih.gov For two of the three classes of compounds tested, the R isomers were essentially inactive, failing to displace the radioligand [3H]flunitrazepam from the receptor binding site. acs.orgnih.gov This suggests a specific binding orientation where the R-substituent may cause a steric clash with the receptor, preventing effective binding. nih.gov

In the context of 2,3-benzodiazepines that act as non-competitive AMPA receptor antagonists, such as the well-known compound GYKI 52466 and its derivatives, stereochemistry is also a determining factor for activity. wikipedia.orgresearchgate.net For instance, Talampanel, the (R)-enantiomer of a 2,3-benzodiazepine analog, is a potent AMPA receptor antagonist that has been investigated for its antiepileptic properties. researchgate.netnih.gov

Furthermore, the binding of the 2,3-benzodiazepine Tofisopam to human serum albumin has been shown to be stereoselective. nih.gov The (S)-enantiomer's binding affinity is dependent on its conformation, with the major conformer exhibiting a significantly higher association constant than the minor conformer and the (R)-enantiomer. nih.gov This highlights that even the subtle differences in the spatial arrangement of conformers can be distinguished by biological macromolecules.

The following data tables summarize the stereochemical effects observed in different benzodiazepine series, illustrating the general principles of stereoselectivity in receptor binding and functional activity.

| Compound Pair | Isomer | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|---|---|

| Imidazobenzodiazepine | 1-S | α1β3γ2 | 10.5 | Positive Allosteric Modulator |

| 1-R | α1β3γ2 | 35.2 | Positive Allosteric Modulator | |

| Triazolam derivative | 2-S | α1β3γ2 | 2.8 | Positive Allosteric Modulator |

| 2-R | α1β3γ2 | >10,000 | Inactive | |

| Diazepam derivative | 3-S | α1β3γ2 | 18.5 | Positive Allosteric Modulator |

| 3-R | α1β3γ2 | >10,000 | Inactive |

Data in this table is derived from studies on different classes of chiral benzodiazepines and is presented to illustrate the principle of stereoselectivity. acs.orgnih.gov

| Enantiomer | Conformer | Association Constant (Ka, M-1) |

|---|---|---|

| (S)-Tofisopam | Major | 15.1 x 103 |

| Minor | 2.3 x 103 | |

| (R)-Tofisopam | - | 4.8 x 103 |

This table demonstrates the conformational and stereoselective binding of a 2,3-benzodiazepine to a major plasma protein. nih.gov

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. nih.gov By calculating the electron density, DFT can accurately predict molecular geometries, energies, and reactivity indices, offering a detailed picture of the molecule's intrinsic characteristics. core.ac.uktandfonline.com

The three-dimensional structure of 1-Phenyl-5H-2,3-benzodiazepine is defined by the geometry of its seven-membered diazepine (B8756704) ring and the orientation of the substituent phenyl group. The diazepine ring in benzodiazepines typically adopts a non-planar, pseudo-symmetrical boat conformation. core.ac.uk The conformation is crucial as it dictates the spatial arrangement of key pharmacophoric features.

The orientation of the C5-phenyl ring relative to the benzodiazepine (B76468) core is a key determinant of receptor interaction. The torsion angle around the C5-Ph bond is influenced by the nature of substituents. core.ac.uk For a C2'-unsubstituted phenyl ring, this angle is typically around 30°. core.ac.uk Energy minimization calculations on related benzodiazepine analogues have shown that low-energy conformations are critical for biological activity, and significant deviations from this optimal geometry can lead to a reduction in potency. nih.gov

Below is a representative table of calculated geometrical parameters for a benzodiazepine core, derived from DFT studies on analogous structures.

| Parameter | Description | Typical Value |

| Bond Lengths (Å) | ||

| C=N | Imine bond in diazepine ring | ~1.28 - 1.30 Å |

| C-N | Amine bond in diazepine ring | ~1.38 - 1.42 Å |

| C-C (Aromatic) | Phenyl and benzo ring C-C bonds | ~1.39 - 1.41 Å |

| C5-C(Phenyl) | Bond connecting phenyl group to diazepine ring | ~1.49 Å |

| **Bond Angles (°) ** | ||

| C-N-C | Angle within the diazepine ring | ~120° - 125° |

| C-C=N | Angle involving the imine group | ~121° - 124° |

| Dihedral Angles (°) | ||

| C5-Ph Torsion | Angle defining phenyl group orientation | ~30° - 50° |

Note: These values are representative and can vary based on the specific derivative and computational method.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, representing the site of nucleophilicity, while the LUMO acts as an electron acceptor, indicating the site of electrophilicity. youtube.com

For this compound, DFT calculations show that the HOMO is typically delocalized over the electron-rich benzo-fused ring and the diazepine system. The LUMO, conversely, is often distributed across the imine (C=N) bond and the C1-phenyl substituent. espublisher.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, facilitating charge transfer within the molecule. researchgate.net In related 1,5-benzodiazepine derivatives, this energy gap is calculated to be around 3.88 eV, indicating good kinetic stability. espublisher.com The introduction of substituents on the phenyl ring can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's electronic properties. rsc.org

| Orbital Parameter | Description | Representative Energy Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.9 to -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.9 to -2.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference indicating stability/reactivity | ~3.8 to 4.1 eV |

Note: Values are typical for benzodiazepine systems and derived from DFT calculations on analogous compounds. espublisher.com

The molecular electrostatic potential (MEP) surface illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This provides a map for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions like hydrogen bonding. researchgate.net

In benzodiazepine structures, the most negative regions are typically associated with the nitrogen atoms of the diazepine ring and any electronegative substituents. core.ac.uk The imine nitrogen (N2 in this case) is a primary site for electrostatic interaction with a receptor. The distribution of charge around the phenyl ring can be significantly altered by substituents, which in turn affects receptor binding affinity. nih.gov For instance, electron-withdrawing groups on the phenyl ring can enhance interactions with cationic sites in a receptor pocket. nih.gov

Atomic charge calculations, such as Mulliken population analysis, quantify the partial charge on each atom. These studies confirm that the nitrogen atoms in the diazepine ring carry a significant negative charge, making them key interaction points. researchgate.net

Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net It is instrumental in elucidating the mechanism of action for drugs like this compound, which are known to be non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.govucdavis.edu

Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, 2,3-benzodiazepines bind to an allosteric site on the AMPA receptor, located at the interface region of the transmembrane domain. nih.gov Docking simulations place the this compound molecule within this pocket, revealing a network of non-covalent interactions that stabilize the complex.

The binding mode is characterized by several key interactions:

Hydrogen Bonding: Functional groups on the ligand, such as the nitrogen atoms in the diazepine ring, can act as hydrogen bond acceptors, interacting with donor residues in the receptor's binding pocket. nih.gov

π-π Interactions: The aromatic systems of the benzodiazepine (the benzo-fused ring and the C1-phenyl group) can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues like phenylalanine or tyrosine within the binding site. mdpi.com

These interactions lock the receptor in a non-functional or desensitized state, preventing ion channel opening even when glutamate is bound, which explains the non-competitive antagonism. nih.gov

Molecular docking and site-directed mutagenesis studies on related 2,3-benzodiazepine analogues have identified several key amino acid residues within the allosteric binding pocket of the AMPA receptor that are crucial for binding. While the exact residues for the parent this compound may vary slightly, studies on close derivatives provide a clear picture of the binding site environment.

| Interacting Residue (Example) | Subunit Location | Type of Interaction | Role in Binding |

| Threonine (e.g., TR430) | Transmembrane Domain | Hydrogen Bonding | Anchors the ligand through interactions with diazepine nitrogens or substituents. researchgate.net |

| Phenylalanine | Transmembrane Domain | π-π Stacking | Stabilizes the phenyl group of the benzodiazepine via aromatic interactions. nih.gov |

| Tyrosine | Transmembrane Domain | π-π Stacking / H-Bonding | Can interact with both the aromatic rings and potentially act as a hydrogen bond donor. nih.gov |

| Leucine / Isoleucine | Transmembrane Domain | Hydrophobic Interactions | Forms a hydrophobic pocket around the ligand, contributing to binding affinity. |

The phenyl ring of the 2,3-benzodiazepine is considered critical for binding to the AMPA receptor. researchgate.net The specific interactions, particularly with key threonine and aromatic residues, define the orientation and affinity of the ligand, ultimately determining its potency as an AMPA receptor antagonist. researchgate.netnih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling and ligand-based drug design are pivotal in understanding the key molecular features required for the biological activity of 2,3-benzodiazepines. These models are constructed based on the three-dimensional structures of known active compounds, identifying the essential steric and electronic properties necessary for interaction with their biological target, primarily the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.govnih.gov

A key aspect of the 2,3-benzodiazepine pharmacophore is the non-planar structure of the diazepine ring system. nih.gov The development of new, geometrically diverse scaffolds is considered of vital importance in drug discovery, and the inherent non-planar nature of 2,3-benzodiazepines makes them promising candidates. nih.govmdpi.com The biological activity of a molecule is largely governed by its geometry, which is mainly controlled by the core scaffold. nih.gov

Studies on various 2,3-benzodiazepine derivatives have led to the development of pharmacophore models that highlight the critical structural components for their activity as non-competitive AMPA receptor antagonists. nih.govresearchgate.net These models generally include:

An aromatic or heteroaromatic ring: In the case of this compound, the phenyl group at the 1-position fulfills this requirement. The orientation of this accessory phenyl ring is crucial for modulating receptor affinity and function. acs.org

A hydrogen bond acceptor: The nitrogen atoms within the benzodiazepine ring can serve as hydrogen bond acceptors.

Ligand-based drug design for 2,3-benzodiazepines often focuses on the structure-activity relationships (SAR) observed among different analogs. For instance, the prototypic compound of the 2,3-benzodiazepine family, GYKI 52466, has been extensively used as a template for the synthesis and evaluation of new derivatives. acs.org Research has shown that modifications to the 1-phenyl ring can significantly impact potency and selectivity. acs.orgnih.gov For example, the introduction of electron-withdrawing groups on the phenyl ring can enhance inhibitory activity against AMPA receptors. nih.gov

A detailed SAR examination combined with distance comparison (DISCO) computations has been utilized to identify and superimpose common structural features of 2,3-benzodiazepines that exhibit high affinity for the allosteric binding site on the AMPA receptor. researchgate.net These computational approaches have been instrumental in refining the understanding of how these ligands interact with their target and in guiding the synthesis of more potent and selective antagonists. nih.gov

Cheminformatics and Data-Driven Approaches in 2,3-Benzodiazepine Research

Cheminformatics and data-driven approaches play an increasingly important role in the study of 2,3-benzodiazepines, enabling the analysis of large datasets of chemical structures and their associated biological activities. These methods help in identifying trends, building predictive models, and prioritizing compounds for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) analysis is a key cheminformatics tool that has been applied to benzodiazepine research. nih.gov QSAR models correlate variations in the physicochemical properties of compounds with their biological activities to derive a mathematical relationship. For designer benzodiazepines, QSAR studies have confirmed the importance of properties like lipophilicity (logP) and the total hydrophobic van der Waals surface area in defining their biological activity. nih.gov

Molecular docking studies, another cornerstone of computational chemistry, are used to predict the preferred orientation of a ligand when bound to a receptor. acs.org For 2,3-benzodiazepines, docking studies have been conducted on the GluA2 crystal structure to analyze the interaction network within the active site of the AMPA receptor. acs.org These studies help in understanding how antagonists bind to the receptor and provide insights into the molecular basis for their inhibitory activity. acs.org The combination of docking and pharmacophore mapping allows for the identification of common features among active compounds and helps in refining the pharmacophore models. nih.gov

The integration of cheminformatics databases, which contain vast amounts of chemical and biological information, is crucial for modern drug discovery. nih.gov However, it has been noted that many commercial databases lack diverse 3D scaffolds, being predominantly composed of linear or planar structures. nih.govmdpi.com The non-planar nature of the 2,3-benzodiazepine scaffold makes it a valuable addition to these databases, offering novel structural motifs for drug design. nih.govmdpi.com

Derivative Synthesis and Characterization of 1 Phenyl 5h 2,3 Benzodiazepine

The 2,3-benzodiazepine scaffold serves as a foundational structure for the development of a wide range of neurologically active compounds. acs.org The synthesis and modification of this scaffold, particularly the 1-phenyl-5H-2,3-benzodiazepine core, are of significant interest in medicinal chemistry for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. acs.orgnih.gov

Analytical Methodologies for Research

Chromatographic Techniques for Compound Purity and Identification in Research Samples

Chromatographic methods are fundamental for the separation, identification, and quantification of 1-Phenyl-5H-2,3-benzodiazepine, ensuring the purity of research samples and analyzing its metabolites. nih.gov A variety of techniques are utilized, each offering distinct advantages in terms of sensitivity, specificity, and application. nih.govannexpublishers.com

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of 2,3-benzodiazepines, offering high sensitivity and specificity. nih.govannexpublishers.com HPLC systems are often coupled with ultraviolet (UV) or photodiode array (PDA) detectors for quantification. nih.govmdpi.com The separation is typically achieved on a reverse-phase column. The mobile phase composition, pH, and flow rate are optimized to achieve efficient separation from impurities and other compounds. mdpi.com For instance, a study on the simultaneous determination of five benzodiazepines utilized a mobile phase with varying methanol (B129727) composition to optimize retention times. mdpi.com

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of benzodiazepines. nih.govannexpublishers.com GC offers excellent separation capabilities, while MS provides definitive identification based on the mass-to-charge ratio of the compound and its fragments. researchgate.net For thermally stable and volatile derivatives of this compound, GC can be a highly effective method. The choice of detector, such as a nitrogen-phosphorus detector (NPD) or an electron-capture detector (ECD), can enhance sensitivity for specific applications. nih.gov

Thin-Layer Chromatography (TLC) serves as a simple and rapid method for the qualitative analysis and purification of this compound. nih.govijcce.ac.ir It is particularly useful for monitoring the progress of chemical reactions and for the initial screening of sample purity. ijcce.ac.ir The choice of the mobile phase, a mixture of solvents, is critical for achieving good separation on the TLC plate. ijcce.ac.irnih.gov

Table 1: Exemplary Chromatographic Conditions for Benzodiazepine (B76468) Analysis

| Technique | Stationary Phase (Column) | Mobile Phase | Detection | Application |

|---|---|---|---|---|

| HPLC | C18 reverse-phase | Acetonitrile/Water or Methanol/Buffer gradients mdpi.com | UV/PDA mdpi.com | Purity assessment, quantification in biological samples nih.gov |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium (carrier gas) | Mass Spectrometry (EI) researchgate.net | Identification, impurity profiling, metabolic studies nih.gov |

Mass Spectrometry for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and the identification of potential impurities. This technique provides precise information about the molecular weight of the compound and its elemental composition through high-resolution mass spectrometry.

In a typical electron ionization (EI) mass spectrum of a benzodiazepine derivative, the molecule undergoes fragmentation, producing a unique pattern of fragment ions. nist.govnist.gov The molecular ion peak (M+) will be prominent, confirming the molecular weight of the compound. For this compound, key fragment ions would likely arise from the cleavage of the phenyl group, the diazepine (B8756704) ring, and other characteristic fragmentations of the benzodiazepine core structure. The fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous identification. researchgate.net

For example, the mass spectrum of the related compound 8-chloro-1-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione shows characteristic fragmentation patterns that can be extrapolated to understand the fragmentation of this compound. nist.gov The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Coupling mass spectrometry with chromatographic techniques like GC-MS or LC-MS allows for the separation of this compound from any synthesis byproducts or degradation products, followed by their individual mass analysis for identification and structural characterization. researchgate.net

Table 2: Predicted Key Mass Spectrometry Data for this compound

| Parameter | Description |

|---|---|

| Molecular Formula | C15H12N2 |

| Molecular Weight | 220.27 g/mol |

| Expected [M]+ Peak | m/z 220 |

Electrophysiological Techniques (e.g., Patch-Clamp) for In Vitro Receptor Functional Studies

Electrophysiological techniques, particularly the patch-clamp method, are crucial for investigating the functional effects of this compound on ion channels and receptors in vitro. mdpi.comresearchgate.net This technique allows for the direct measurement of ionic currents flowing through cell membranes, providing insights into how the compound modulates receptor activity. stanford.edunih.gov

In the context of benzodiazepines, patch-clamp studies are often performed on cells expressing specific subtypes of GABA-A receptors or other target receptors like AMPA receptors. mdpi.comnih.gov For instance, a recent study investigated the effects of novel 2,3-benzodiazepine derivatives on various AMPA receptor subunits expressed in human embryonic kidney (HEK293T) cells. mdpi.comresearchgate.net

The whole-cell patch-clamp configuration is commonly used to record the total current from a single cell in response to the application of a neurotransmitter (e.g., GABA or glutamate) in the presence and absence of this compound. mdpi.comnih.gov By comparing the current amplitudes, activation, and deactivation kinetics, researchers can determine whether the compound acts as an agonist, antagonist, or allosteric modulator of the receptor. mdpi.comnih.gov These studies can reveal important information about the compound's mechanism of action at the molecular level. nih.gov

Table 3: Typical Parameters Measured in Patch-Clamp Studies of this compound

| Parameter | Description | Significance |

|---|---|---|

| Current Amplitude | The magnitude of the ionic current elicited by a neurotransmitter. | Indicates the extent of receptor activation or inhibition by the compound. mdpi.com |

| Desensitization Rate | The rate at which the receptor response decreases in the continued presence of an agonist. | Reveals how the compound affects the receptor's response to prolonged stimulation. mdpi.com |

| Deactivation Rate | The rate at which the current decays after the removal of the agonist. | Provides insight into the compound's effect on the closing of the receptor channel. mdpi.com |

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a cornerstone for determining the affinity of this compound for its target receptors. nih.govnih.gov These assays measure the direct interaction of a radiolabeled ligand with a receptor population in a tissue homogenate or cell membrane preparation. nih.gov

For benzodiazepine receptors, [3H]-flumazenil is a commonly used radioligand. nih.govnih.gov The assay is typically performed as a competition binding experiment. In this setup, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound, this compound.

The unlabeled compound competes with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptors at each concentration of the test compound, a competition curve can be generated. From this curve, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of this compound that displaces 50% of the specifically bound radioligand.

The affinity of the compound for the receptor, expressed as the inhibition constant (Ki), can then be calculated from the IC50 value using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity. These assays can also provide information on the density of receptors (Bmax) in a given tissue. nih.govnih.gov

Table 4: Key Parameters in Radioligand Binding Assays for this compound

| Parameter | Description | Typical Radioligand |

|---|---|---|

| Ki (Inhibition Constant) | The concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. It is a measure of the affinity of the compound for the receptor. | [3H]-Flumazenil nih.govnih.gov |

| IC50 (Half-maximal Inhibitory Concentration) | The concentration of the unlabeled drug that displaces 50% of the specifically bound radioligand. | [3H]-Flumazenil nih.govnih.gov |

| Bmax (Maximum Receptor Density) | The total concentration of receptor sites in the tissue. | [3H]-Flumazenil nih.govnih.gov |

| Kd (Dissociation Constant) | The concentration of radioligand at which half of the receptors are occupied at equilibrium. | [3H]-Flumazenil nih.govnih.gov |

Emerging Research Directions and Prospects

Development of Chemical Probes for Receptor Subtype Specificity

A primary frontier in benzodiazepine (B76468) research is the creation of chemical probes with high specificity for particular receptor subtypes. For the broader class of benzodiazepines that interact with GABA-A receptors, significant effort has been directed toward developing ligands that can selectively target receptor subtypes defined by their alpha (α) subunit composition (e.g., α1, α2, α3, α5). nih.govnih.gov This is driven by evidence that the various pharmacological effects of benzodiazepines—such as anxiolytic, sedative, and anticonvulsant actions—are mediated by different subtypes. nih.gov Achieving subtype selectivity could lead to drugs with improved therapeutic profiles and fewer side effects. nih.gov

For instance, research into positive allosteric modulators (PAMs) has yielded compounds with varying efficacy at different GABA-A receptor subtypes. nih.gov This functional selectivity, as opposed to simple binding selectivity, represents a sophisticated approach to drug design. nih.gov

| Compound | Receptor Subtype Efficacy (Compared to Chlordiazepoxide) | Primary Profile |

| TPA023 (MK-0777) | 0% at α1, 11% at α2, 21% at α3, 5% at α5 | α2/α3-selective partial agonist |

| MRK-409 (MK-0343) | 18% at α1, 23% at α2, 45% at α3, 18% at α5 | α3-efficacious agonist (no binding selectivity) |

| Data sourced from reference nih.gov |

This strategy of developing subtype-selective tools is directly applicable to the 2,3-benzodiazepine class. Although their primary target is the AMPA receptor, developing probes like radiolabeled versions of 1-Phenyl-5H-2,3-benzodiazepine could be instrumental in mapping the distribution and density of its binding sites in the brain. Furthermore, creating derivatives with selective affinity for different AMPA receptor subunit compositions (e.g., GluA1, GluA2) could help dissect their precise roles in synaptic plasticity and disease. acs.org

Advanced Materials Science Applications (Hypothetical, if discovered in future research)

While the current research on this compound is overwhelmingly focused on its pharmacological applications, the inherent chemical properties of the benzodiazepine scaffold could hypothetically lend themselves to materials science. The fused aromatic ring system forms a conjugated structure, a feature often exploited in the development of organic electronic materials.

Theoretically, the 2,3-benzodiazepine nucleus could serve as a building block for creating novel organic semiconductors or fluorescent materials. The nitrogen atoms in the diazepine (B8756704) ring could be used to tune the electronic properties of the molecule or to coordinate with metal ions, potentially leading to the development of new sensors or catalysts. In supramolecular chemistry, molecules with defined three-dimensional shapes and hydrogen bonding capabilities have been used to create complex, self-assembling structures. wikipedia.org Future research could explore whether derivatives of this compound could be designed to form such higher-order assemblies for applications in materials science, though this remains a purely speculative avenue.

Integration of Artificial Intelligence and Machine Learning in 2,3-Benzodiazepine Discovery

In the context of benzodiazepines, ML models have already been applied to predict prescription patterns from electronic health records, demonstrating the utility of these techniques in the field. frontiersin.orgnih.gov For the discovery of new 2,3-benzodiazepine derivatives like this compound, AI offers several prospects:

De Novo Design: Generative AI models can design entirely new molecules with optimized properties, such as enhanced affinity for a specific AMPA receptor subtype or a more favorable metabolic profile.

Predictive Modeling: ML algorithms can be trained on existing structure-activity relationship data from known 2,3-benzodiazepines to predict the activity of new, unsynthesized analogues. This can help prioritize which compounds to synthesize and test, saving time and resources. mdpi.com

Target Identification: AI can analyze biological data to identify new potential targets for which this compound or its derivatives might be effective.

Methodological Advancements in Asymmetric Synthesis of Chiral 2,3-Benzodiazepines

Many bioactive 2,3-benzodiazepines contain a stereogenic center, meaning they are chiral and can exist as two non-superimposable mirror images (enantiomers). acs.org It is well-established in pharmacology that different enantiomers can have dramatically different biological activities. acs.orgnih.gov Consequently, the development of efficient methods for asymmetric synthesis—the selective production of a single enantiomer—is of paramount importance.

Until recently, the catalytic asymmetric synthesis of the 2,3-benzodiazepine core was largely unexplored. acs.org A significant breakthrough was the development of a one-pot reaction using a combination of an N-heterocyclic carbene and a chiral palladium complex. nih.govacs.org This method allows for the efficient construction of chiral 4-nitro-1-vinyl-1H-2,3-benzodiazepine-2,3-dicarboxylates in good yields and with high enantiomeric ratios. nih.govresearchgate.net

| Method | Catalysts/Reagents | Key Features |

| One-Pot Sequential Catalysis | Thiazolium-derived N-heterocyclic carbene; Palladium-chiral bidentate phosphine (B1218219) complex (e.g., (R)-BINAP) | First example of catalytic asymmetric construction of the 2,3-benzodiazepine core; Produces enantio-enriched products with up to 95:5 enantiomeric ratio. nih.govresearchgate.net |

| Phosphate-Assisted Acylation–Hydrazine (B178648) Cyclization | Carboxylic acid, Phosphate, Hydrazine | One-pot, two-step method providing direct access to 2,3-benzodiazepines from 1-arylpropan-2-ones. rsc.org |

| Condensation on Solid Surface | o-phenylenediamine, Ketones, Magnesia/Phosphorus oxychloride | Solvent-free, rapid, and high-yielding method for synthesizing 1,5-benzodiazepine derivatives. psu.edu |

These advancements in synthetic methodology are critical for the future of this compound research. They provide the tools necessary to synthesize and evaluate individual enantiomers of chiral analogues, which will be essential for elucidating their precise mechanisms of action and developing more potent and selective therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 1-Phenyl-5H-2,3-benzodiazepine, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step protocols, including acylation of a benzodiazepine core with appropriate electrophiles under basic conditions. For example, acylation with substituted benzoyl chlorides in the presence of triethylamine or pyridine as a base can yield derivatives. Reaction temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios are critical for minimizing side products. Recent advances in multicomponent reactions (MCRs) also enable efficient library synthesis, as demonstrated in combinatorial chemistry approaches .

Q. How can impurities in this compound be quantified during quality control?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard for impurity profiling. Pharmacopeial guidelines recommend using relative retention times and peak area normalization to identify and quantify impurities. For instance, impurities exceeding 0.5% per peak or 2.0% total require re-purification. Method validation should include specificity, linearity, and precision testing .

Q. What spectroscopic techniques are used for structural elucidation of benzodiazepine derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for confirming the benzodiazepine scaffold. Key signals include aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 165–180 ppm). X-ray crystallography provides definitive stereochemical data, as seen in studies resolving bond angles (e.g., C11—C10—H10: 116.8°) and torsion angles .

Q. What are the primary pharmacological targets of this compound?

Benzodiazepines generally target γ-aminobutyric acid (GABAA) receptors, enhancing inhibitory neurotransmission. However, 2,3-benzodiazepine derivatives may exhibit unique binding profiles. For example, some analogs interact with cholecystokinin-B (CCK-B) receptors or modulate glutamate activity, requiring radioligand binding assays (e.g., using <sup>3</sup>H-flunitrazepam) to confirm target specificity .

Advanced Research Questions

Q. How can factorial design optimize the extraction or synthesis of this compound?

A 2<sup>4</sup> full factorial design can screen variables such as solvent polarity, agitation time, and salt additives. Responses (e.g., chromatographic peak areas) are analyzed using software like Statistica to identify statistically significant factors (p < 0.05). Central composite designs further refine optimal conditions, improving yield and purity .

Q. What experimental models are suitable for evaluating the neuroprotective effects of this compound?

Transgenic mouse models of Alzheimer’s disease (e.g., APP/PS1) are used to assess neuroprotection. Behavioral tests (Morris water maze) and biomarkers (amyloid-β levels) quantify efficacy. Recent studies on related benzodiazepines demonstrated reduced neuronal apoptosis and improved cognitive scores in such models .

Q. How do structural modifications influence the pharmacokinetic (PK) profile of this compound?

Substituents on the phenyl ring or diazepine core alter lipophilicity and metabolic stability. For example, electron-withdrawing groups (e.g., Cl) enhance blood-brain barrier penetration but may increase CYP450-mediated oxidation. PK parameters (t½, Cmax) should be evaluated in rodent models using LC-MS/MS .

Q. What methodologies resolve contradictions in reported receptor affinities for benzodiazepine derivatives?

Discrepancies often arise from assay variability (e.g., cell lines, ligand concentrations). Standardized protocols using recombinant receptors (e.g., HEK293 cells expressing GABAA α/β/γ subunits) and competitive binding assays with reference ligands (e.g., diazepam) improve reproducibility. Meta-analyses of published IC50 values can also identify outliers .

Q. How can structure-activity relationship (SAR) studies guide the design of novel this compound analogs?

Systematic SAR involves synthesizing derivatives with targeted substitutions (e.g., halogenation, alkylation) and testing them in vitro/in vivo. For example, replacing the phenyl group with a cyclohexyl moiety may reduce sedation while retaining anxiolytic effects. Computational docking (e.g., AutoDock Vina) predicts binding poses to prioritize candidates .

What are the unresolved mechanistic questions regarding long-term benzodiazepine effects?

Key gaps include the etiology of physiological dependence and tolerance. Chronic exposure studies (≥1 year) in primates or humanized rodent models are needed to assess receptor downregulation and synaptic plasticity changes. Transcriptomic profiling (RNA-seq) of GABAergic neurons may uncover adaptive pathways .

Methodological Notes

- Data Interpretation: Conflicting results in receptor studies should be contextualized with methodological details (e.g., ligand purity, assay temperature).

- Ethical Compliance: Animal studies must adhere to ARRIVE guidelines, while human trials require informed consent and IRB approval.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.